(2-Nitrobenzoyl)propanedinitrile
Overview
Description
(2-Nitrobenzoyl)propanedinitrile: is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 g/mol. This compound has attracted significant research attention due to its unique physical and chemical properties. It is known for its potential biological activity and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Nitrobenzoyl)propanedinitrile typically involves the reaction of 2-nitrobenzoyl chloride with malononitrile under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is typically stirred for several hours, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrobenzoyl)propanedinitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Stannous chloride and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is the corresponding aniline derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(2-Nitrobenzoyl)propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has potential biological activity and is studied for its effects on different biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Nitrobenzoyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s effects are mediated through its interaction with enzymes and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
- 2-Nitrobenzaldehyde
- 2-Nitrobenzonitrile
- 2-Nitrobenzyl alcohol
Comparison: (2-Nitrobenzoyl)propanedinitrile is unique due to its specific chemical structure, which includes both a nitro group and a propanedinitrile moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds . For example, while 2-nitrobenzaldehyde and 2-nitrobenzonitrile also contain a nitro group, they lack the propanedinitrile moiety, which contributes to the unique reactivity and applications of this compound .
Properties
IUPAC Name |
2-(2-nitrobenzoyl)propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-7(6-12)10(14)8-3-1-2-4-9(8)13(15)16/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDIJYUSDIWBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20850185 | |
Record name | (2-Nitrobenzoyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20850185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-92-5 | |
Record name | (2-Nitrobenzoyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20850185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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